7-Acetyl-5-chloro-2,3-dihydrobenzofuran
Description
7-Acetyl-5-chloro-2,3-dihydrobenzofuran is a synthetic derivative of the 2,3-dihydrobenzofuran scaffold, a structural motif widely studied for its pharmacological and material science applications. The compound features a fused bicyclic system with a 5-chloro substituent on the aromatic ring and a 7-acetyl group (CH₃CO-) on the dihydrofuran moiety. This substitution pattern distinguishes it from other derivatives, as the electron-withdrawing chlorine and acetyl groups may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C10H9ClO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-5H,2-3H2,1H3 |
InChI Key |
QGDVEKFUNBPYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=C1OCC2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The 2,3-dihydrobenzofuran core is highly versatile, with substituent variations significantly altering biological activity and industrial utility. Below, we analyze key analogs and their properties relative to 7-Acetyl-5-chloro-2,3-dihydrobenzofuran.
Structural and Functional Group Variations
Table 1: Comparative Analysis of 2,3-Dihydrobenzofuran Derivatives
Key Findings
Anti-inflammatory Activity :
- Compound 13a () demonstrates that α-methylation adjacent to the acetic acid group enhances anti-inflammatory potency. In contrast, this compound lacks this methyl group but features a bulkier acetyl substituent, which may reduce steric accessibility to target enzymes. The 5-chloro substituent in both compounds likely improves lipophilicity, aiding membrane penetration .
Antioxidant Potential: highlights synthetic dihydrobenzofurans with antioxidant efficacy exceeding vitamin E. While this compound’s acetyl group could act as an electron sink, its antioxidant capacity remains unverified. Methoxy or hydroxyl substituents (e.g., in 7i) are more commonly linked to radical-scavenging activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
